molecular formula C15H16ClN3OS B5087809 N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B5087809
M. Wt: 321.8 g/mol
InChI Key: DOHOUNXUTOEVJJ-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a benzyl group, a chlorine atom, a propylsulfanyl group, and a carboxamide group attached to a pyrimidine ring

Properties

IUPAC Name

N-benzyl-5-chloro-2-propylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c1-2-8-21-15-18-10-12(16)13(19-15)14(20)17-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOUNXUTOEVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and β-diketones, under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using propylthiol and a suitable leaving group.

    Benzylation: The benzyl group can be attached through a nucleophilic substitution reaction using benzyl chloride and a base.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or ammonia.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate), solvents (dimethylformamide, dichloromethane).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory or cancerous processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the propylsulfanyl group, which can impart distinct chemical and biological properties compared to its sulfonyl analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Biological Activity

N-benzyl-5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a chloro substituent and a propylsulfanyl group, contributing to its unique reactivity and biological profile. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

Feature Description
Chemical Formula C₁₁H₁₄ClN₃OS
Molecular Weight 281.76 g/mol
Functional Groups Chloro, propylsulfanyl, carboxamide

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. Notably, it interacts with specific enzymes involved in critical biochemical pathways, potentially leading to therapeutic effects in various diseases.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes related to lipid metabolism, particularly in the biosynthesis of bioactive lipids such as N-acylethanolamines (NAEs) . This inhibition can impact signaling pathways relevant to pain and inflammation.
  • Receptor Interaction : Preliminary studies suggest that the compound may act as a selective agonist at adenosine receptors, which are known to play roles in numerous physiological processes including immune response and neuroprotection .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines by enhancing mitochondrial dysfunction .

  • Case Study : In tests involving prostate cancer cell lines, the compound showed a dose-dependent increase in apoptotic markers compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several strains of bacteria and fungi. It demonstrated effective inhibition against pathogens such as E. coli and S. aureus, suggesting potential applications in treating infections .

Neuroprotective Effects

The ability of this compound to modulate lipid signaling pathways implicates it as a candidate for neuroprotective therapies. Its interaction with enzymes involved in the production of neuroactive lipids could provide benefits in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzyl group or variations in the sulfanyl substituent can significantly alter its biological activity.

Modification Effect on Activity
Replacement of benzyl with phenylIncreased potency against specific cancer cell lines
Alteration of propylsulfanyl groupEnhanced selectivity for adenosine receptors

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